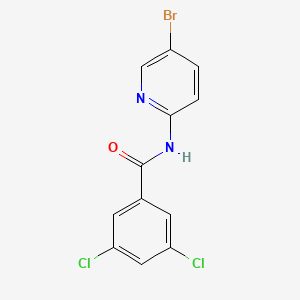![molecular formula C18H17N3O4S B4929588 N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide, also known as MI-192, is a small molecule inhibitor that has shown potential in cancer treatment. It is a member of the benzamide class of compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide works by inhibiting the activity of the protein Hsp90, which plays a key role in the growth and survival of cancer cells. Hsp90 inhibitors have been shown to induce cancer cell death and inhibit the growth of tumors.
Biochemical and physiological effects:
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been studied for its potential to induce autophagy, a process by which cancer cells are degraded and recycled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied and has a well-established mechanism of action. However, N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has limitations in terms of its specificity and selectivity. It may also have off-target effects on other proteins, which can complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide. One area of research is the development of more specific and selective Hsp90 inhibitors. Another area of research is the study of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide in combination therapy with other cancer drugs. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide may also have potential in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the potential of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide in these areas.
Métodos De Síntesis
The synthesis of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride, followed by reaction with 3-aminobenzamide and phenylsulfonyl chloride. The resulting product is then purified by column chromatography to obtain pure N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has also been studied for its potential in combination therapy with other cancer drugs.
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-11-17(20-25-13)19-18(22)14-7-6-8-15(12-14)21(2)26(23,24)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGERWCVQPUTGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)

![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)




![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)


![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)